molecular formula C17H14ClNO3 B2767693 3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole CAS No. 551921-32-5

3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole

Cat. No.: B2767693
CAS No.: 551921-32-5
M. Wt: 315.75
InChI Key: JMHSIXDMWJSNLA-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole (CAS: 551921-32-5) is an oxazole derivative with a molecular formula of C₁₇H₁₄ClNO₃ and a molecular weight of 315.7 g/mol . Its structure features a 1,2-oxazole core substituted with a 4-chlorophenyl group at position 3 and a 4-methoxyphenoxymethyl group at position 5 (Figure 1).

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-20-14-6-8-15(9-7-14)21-11-16-10-17(19-22-16)12-2-4-13(18)5-3-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHSIXDMWJSNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. This intermediate is then subjected to cyclization with an appropriate reagent, such as acetic anhydride, to form the isoxazole ring. The final step involves the reaction of the isoxazole intermediate with 4-methoxyphenol in the presence of a base, such as potassium carbonate, to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that compounds similar to 3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole exhibit cyclooxygenase (COX) inhibition properties. COX enzymes are critical in the inflammatory response, and their inhibition can lead to reduced inflammation and pain relief.

  • Case Study : A study demonstrated that derivatives of oxazole compounds showed significant COX-II inhibitory activity with IC50 values comparable to established anti-inflammatory drugs like Celecoxib . The structure of 3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole suggests it may possess similar or enhanced activity due to its unique substituents.

Anticancer Properties

The potential anticancer effects of oxazole derivatives have been explored extensively. These compounds can interfere with cancer cell proliferation and induce apoptosis.

  • Case Study : A series of thiazole carboxamide derivatives were synthesized and tested for their anticancer effects, revealing promising results against various cancer cell lines . The presence of the oxazole ring in similar compounds has been linked to enhanced cytotoxicity.

Antihyperglycemic Effects

Recent studies have also focused on the antihyperglycemic properties of oxazole derivatives. These compounds may play a role in managing diabetes by improving insulin sensitivity or inhibiting glucose production in the liver.

  • Case Study : Research involving thiazolylmethoxyphenyl pyrimidines indicated that certain oxazole derivatives could effectively lower blood glucose levels in diabetic models . This suggests that 3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole might be evaluated for similar effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole. Modifications to the phenyl rings or the oxazole core can significantly impact biological activity.

ModificationEffect on Activity
Substitution on phenyl ringsAlters binding affinity to target enzymes
Variation in alkyl groupsInfluences solubility and bioavailability
Changes in halogen substituentsCan enhance potency against specific targets

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in the Oxazole Family

The compound shares structural similarities with other 1,2-oxazole derivatives, differing primarily in substituents at positions 3 and 3. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-(4-Chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2-oxazole 2,3-dimethylphenoxy C₁₈H₁₆ClNO₃ 329.8 Enhanced lipophilicity due to methyl groups
3-(4-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole 2,4,5-trichlorophenoxy C₁₆H₁₀Cl₄NO₃ 404.1 Higher halogen content; potential for increased reactivity
3-(4-Chlorophenyl)-5-[(phenylsulfonyl)methyl]-1,2-oxazole Phenylsulfonyl C₁₆H₁₂ClNO₃S 333.8 Sulfonyl group enhances electron-withdrawing effects
5-(Chloromethyl)-3-(4-chlorophenyl)-1,2-oxazole Chloromethyl C₁₀H₇Cl₂NO 228.1 Higher reactivity due to chloromethyl group

Key Observations :

  • Substituents like methoxy (in the target compound) or methyl groups improve solubility in polar solvents compared to halogenated analogs .

Comparison with Triazole and Oxadiazole Derivatives

While oxazoles are distinct from triazoles and oxadiazoles, functional similarities arise in biological applications:

Compound Class Example Compound Biological Activity Mechanism
1,2,4-Triazole 4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole Antifungal Inhibition of fungal cytochrome P450 enzymes
1,3,4-Oxadiazole 2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole Antibacterial Disruption of bacterial cell wall synthesis
1,2-Oxazole Target Compound Limited direct data; inferred anti-inflammatory activity based on structural analogs Potential COX-2 inhibition (similar to 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole)

Key Observations :

  • Triazoles and oxadiazoles often exhibit stronger antimicrobial activity due to their heterocyclic nitrogen-rich structures .
  • Oxazoles with methoxy or aryloxy groups (e.g., the target compound) may prioritize anti-inflammatory over antimicrobial applications .

Physicochemical Properties

  • Solubility: The 4-methoxyphenoxy group enhances water solubility compared to non-polar analogs like 3-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1,2-oxazole .
  • Stability : Oxazoles with electron-donating groups (e.g., methoxy) are less prone to hydrolysis than halogenated derivatives .

Notes and Limitations

Data Gaps : Direct biological data for the target compound is sparse; most inferences are drawn from structural analogs .

Synthesis Challenges : The discontinued status of the compound suggests synthetic complexity or instability .

Safety Profile : Analogs like 5-(chloromethyl)-3-(4-chlorophenyl)-1,2-oxazole require stringent handling due to reactivity (GHS Hazard Class 8) .

Biological Activity

3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole is C16H12ClNOC_{16}H_{12}ClNO. The compound features a chlorophenyl group and a methoxyphenoxy group, contributing to its potential bioactivity. The oxazole ring is known for its role in various pharmacological activities, including anti-inflammatory and anticancer effects.

Anticancer Activity

Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In particular, compounds with halogen substituents, such as chlorine, have demonstrated enhanced cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) due to their ability to interact with cellular targets involved in tumor growth regulation .

Anti-inflammatory Effects

The anti-inflammatory potential of oxazole derivatives has been documented extensively. For example, compounds structurally related to 3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This inhibition is crucial for managing inflammatory conditions .

Structure-Activity Relationships (SAR)

The presence of specific substituents on the oxazole ring significantly influences the biological activity of these compounds. The chlorophenyl and methoxy groups are believed to enhance lipophilicity and improve binding affinity to target proteins involved in cancer progression and inflammation. The following table summarizes key findings from SAR studies on similar oxazole derivatives:

Compound StructureBiological ActivityKey Findings
3-(4-Chlorophenyl)-1,2-oxazoleAnticancerInduces apoptosis in MDA-MB-231 cells
5-(4-Methoxyphenyl)-1,2-oxazoleAnti-inflammatoryInhibits COX enzymes effectively
3-(4-Bromophenyl)-1,2-oxazoleAntimicrobialExhibits broad-spectrum antimicrobial activity

Case Studies

Several case studies have highlighted the therapeutic potential of oxazole derivatives:

  • Breast Cancer Treatment : A study demonstrated that a compound similar to 3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole showed synergistic effects when combined with doxorubicin in treating Claudin-low breast cancer subtypes. This combination therapy improved treatment efficacy while minimizing side effects .
  • Inflammatory Disease Models : In vivo studies using animal models of inflammation indicated that oxazole derivatives significantly reduced edema and inflammatory markers when administered prior to inflammatory stimuli. These findings support the potential use of such compounds in managing chronic inflammatory diseases .

Q & A

Q. What are the optimized synthetic routes for 3-(4-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves cyclocondensation of precursors such as chlorophenyl-substituted nitriles or hydroxylamine derivatives with methoxyphenoxy-methyl ketones. Key steps include:

  • Cyclization : Use of hydroxylamine hydrochloride in ethanol/water under reflux (70–80°C) to form the oxazole core .
  • Substitution : Introduction of the 4-methoxyphenoxymethyl group via nucleophilic aromatic substitution (e.g., using NaH in DMF at 0–5°C) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.
    Optimization Tips :
  • Control temperature to avoid side reactions (e.g., over-chlorination).
  • Use anhydrous solvents to enhance electrophilic reactivity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • 1H/13C NMR : Key signals include:
    • Aromatic protons (δ 6.8–7.4 ppm for chlorophenyl and methoxyphenoxy groups).
    • Oxazole C-5 methylene (δ 4.2–4.5 ppm, singlet) .
  • IR : Stretching vibrations for C-O (1250 cm⁻¹) and C=N (1600 cm⁻¹) .
  • HRMS : Molecular ion peak at m/z 343.07 (calculated for C₁₇H₁₅ClNO₃) .

Q. What in vitro assays are suitable for preliminary screening of its bioactivity?

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli using broth microdilution .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays for COX-2 or kinase targets .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

  • Single-crystal XRD : Use SHELX software for structure refinement .
    • Key parameters: Mo Kα radiation (λ = 0.71073 Å), 100 K temperature.
    • Compare bond angles (e.g., oxazole C-N-C ~105°) to DFT-optimized geometries .
  • Electron density maps : Identify charge distribution around the chlorophenyl group to predict reactivity .

Q. What strategies address contradictory bioactivity results across different studies?

  • Data normalization : Account for variations in assay conditions (e.g., serum concentration in cell cultures) .
  • Meta-analysis : Compare results with structurally similar oxazoles (e.g., 3-(4-chlorophenyl)-1,2,4-oxadiazoles) to identify substituent-specific trends .
  • Dose-response validation : Repeat assays with stricter controls (e.g., fixed DMSO concentrations ≤0.1%) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent modulation :

    PositionModificationObserved Effect
    4-ChlorophenylReplace Cl with Br↑ Lipophilicity, ↓ solubility
    MethoxyphenoxyReplace OCH₃ with CF₃↑ Enzyme inhibition
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities for target proteins .

Q. What analytical methods quantify degradation products under stress conditions?

  • Forced degradation : Expose to UV light (254 nm), acidic (0.1M HCl), and oxidative (3% H₂O₂) conditions .
  • HPLC-MS : Monitor degradation using a C18 column (acetonitrile/water + 0.1% formic acid) and identify byproducts via fragmentation patterns .

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